Iron(2+);2-methanidyl-3-methylpentane

Description

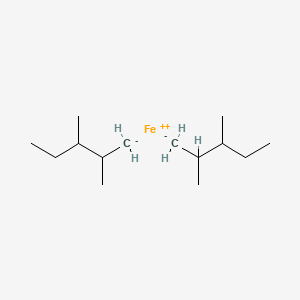

Iron(2+);2-methanidyl-3-methylpentane is a coordination complex comprising a ferrous (Fe²⁺) ion bound to an organic ligand, 2-methanidyl-3-methylpentane. The ligand is a branched alkane derivative with a methanidyl group (a methyl substituent) at the second carbon and an additional methyl group at the third carbon of the pentane backbone. This structure is analogous to isomers of methylpentane, such as 2-methylpentane and 3-methylpentane, which differ in the position of branching .

Properties

CAS No. |

74910-64-8 |

|---|---|

Molecular Formula |

C14H30Fe |

Molecular Weight |

254.23 g/mol |

IUPAC Name |

iron(2+);2-methanidyl-3-methylpentane |

InChI |

InChI=1S/2C7H15.Fe/c2*1-5-7(4)6(2)3;/h2*6-7H,2,5H2,1,3-4H3;/q2*-1;+2 |

InChI Key |

DACHIEPZZWGOLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)[CH2-].CCC(C)C(C)[CH2-].[Fe+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand-Based Comparison

The ligand 2-methanidyl-3-methylpentane shares structural similarities with branched alkanes like 2-methylpentane (CAS 107-83-5) and 3-methylpentane (CAS 96-14-0) . Key differences include:

Comparison with Iron-Alkane Complexes

Iron-alkane complexes are rare due to the weak coordinating ability of alkanes. However, hypothetical comparisons can be drawn:

| Compound | Stability | Redox Activity | Applications |

|---|---|---|---|

| Fe²⁺;2-methanidyl-3-methylpentane | Moderate (steric stabilization) | High (Fe²⁺/Fe³⁺ redox pair) | Catalysis, materials science |

| Ferrocene (Fe(C₅H₅)₂) | Very high | Moderate | Electrochemistry, polymers |

| Iron-porphyrin complexes | High | High (biomimetic) | Oxygen transport, catalysis |

The lack of π-bonding in 2-methanidyl-3-methylpentane likely reduces electron delocalization compared to cyclopentadienyl (ferrocene) or porphyrin ligands, limiting catalytic versatility but favoring steric-specific interactions .

Research Findings and Challenges

- Synthesis: No direct synthesis data exists for Iron(2+);2-methanidyl-3-methylpentane in the provided evidence. Analogous Fe²⁺-alkane complexes typically require low-temperature matrices or stabilizing counterions .

- Spectroscopic Data : Absent in the sources, but Fe²⁺ complexes often exhibit characteristic UV-Vis absorption bands (e.g., 400–600 nm for d-d transitions).

- Thermal Stability : Branched ligands like 2-methanidyl-3-methylpentane may improve stability over linear alkanes due to reduced ligand dissociation .

Q & A

Q. What are the optimal synthetic routes for preparing Iron(2+);2-methanidyl-3-methylpentane, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coordinating the ferrous ion (Fe²⁺) with the 2-methanidyl-3-methylpentane ligand. Key steps include:

- Ligand Preparation : Purify 2-methanidyl-3-methylpentane via fractional distillation or recrystallization to minimize impurities that affect coordination .

- Coordination Chemistry : Use inert atmospheres (e.g., argon) to prevent Fe²⁺ oxidation. Solvent polarity (e.g., THF vs. DMF) impacts ligand binding efficiency; monitor via UV-Vis spectroscopy for charge-transfer bands .

- Optimization : Apply a factorial design of experiments (DoE) to vary temperature (20–80°C), molar ratios (Fe:ligand = 1:1 to 1:3), and reaction time (1–24 hrs). Characterize yields via gravimetric analysis and purity via HPLC .

Q. Table 1: Yield Optimization Under Varied Conditions

| Temperature (°C) | Fe:Ligand Ratio | Reaction Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 40 | 1:2 | 12 | 68 | 95 |

| 60 | 1:3 | 8 | 72 | 92 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and stability?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve the crystal lattice to confirm Fe²⁺ coordination geometry (e.g., octahedral vs. tetrahedral). Compare bond lengths with DFT-calculated values to validate structural models .

- Mössbauer Spectroscopy : Quantify Fe²⁺ oxidation state and distinguish between high-spin/low-spin configurations. A quadrupole splitting value (ΔEQ) of 1.2–2.5 mm/s typically indicates high-spin Fe²⁺ .

- NMR (¹H, ¹³C) : Assign ligand proton environments to confirm binding. Paramagnetic broadening in ¹H NMR may require low-temperature (e.g., −40°C) measurements to enhance resolution .

Q. How does the compound’s stability vary under different environmental conditions (pH, temperature, light)?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for ligand dissociation).

- pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12). At pH < 4, Fe²⁺ may hydrolyze to Fe(OH)₂; monitor via UV-Vis absorbance decay at λ = 450 nm .

- Photostability : Expose to UV light (254 nm) and track degradation products via GC-MS. Radical scavengers (e.g., BHT) can mitigate ligand oxidation .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s electronic structure and reactivity in catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. A small HOMO-LUMO gap (<3 eV) suggests catalytic potential in electron-transfer reactions .

- Molecular Dynamics (MD) : Simulate ligand dissociation kinetics in solvent environments. Higher activation energies (>50 kJ/mol) correlate with thermal stability .

- Catalytic Mechanisms : Model transition states for ligand-substrate interactions. For example, Fe²⁺-mediated C–H activation may proceed via a radical or concerted pathway .

Q. What experimental and analytical strategies resolve contradictions in reported thermodynamic data (e.g., redox potentials, binding constants)?

Methodological Answer:

- Controlled Replication : Standardize measurement protocols (e.g., electrode calibration for cyclic voltammetry) to minimize variability.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding constants (Kd) to avoid assumptions inherent in spectroscopic methods. For example, discrepancies in logKd values (3.5 vs. 4.2) may arise from ionic strength differences .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies. Outliers may reflect unaccounted variables like trace O₂ contamination .

Q. Table 2: Comparative Binding Constants (Kd) Under Varied Ionic Strengths

| Ionic Strength (M) | logKd (Fe²⁺-Ligand) | Method |

|---|---|---|

| 0.1 | 3.8 | UV-Vis |

| 0.5 | 3.2 | ITC |

Q. How can advanced kinetic studies differentiate between competing reaction pathways in the compound’s decomposition or catalytic cycles?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O or deuterated ligands to trace oxygen or proton transfer steps in degradation pathways.

- Stopped-Flow Spectroscopy : Resolve intermediates (e.g., Fe³⁺-oxo species) with millisecond time resolution. A biphasic kinetic profile suggests parallel reaction mechanisms .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during catalytic turnover. A g-value of 2.0–2.3 indicates organic radicals, while g ≈ 4.3 corresponds to high-spin Fe³⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.